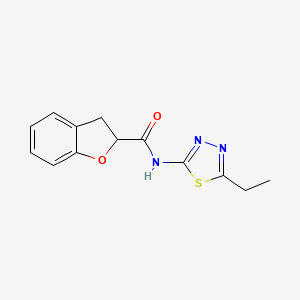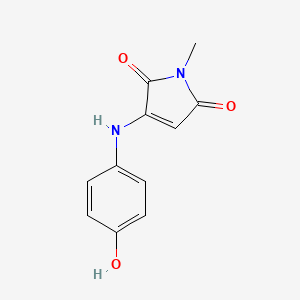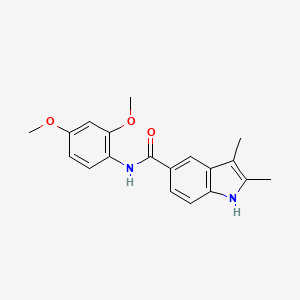![molecular formula C13H12Cl2N2O3S2 B15110509 (Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B15110509.png)
(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that includes a dichlorophenyl group, a tetrahydrothieno[3,4-d]thiazole ring, and an acetamide group, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,3-dichlorophenylamine, is reacted with a suitable reagent to form the dichlorophenyl intermediate.
Cyclization: The intermediate undergoes cyclization with a thioamide to form the tetrahydrothieno[3,4-d]thiazole ring.
Oxidation: The resulting compound is then oxidized to introduce the dioxidotetrahydrothieno[3,4-d]thiazole moiety.
Acetamide Formation: Finally, the compound is reacted with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazole ring.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
Chemistry
In chemistry, (Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful for studying biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in treating diseases by targeting specific molecular pathways.
Industry
In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of (Z)-N-(3-(2,3-dichlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and affecting biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound shares some structural similarities but differs in its functional groups and overall structure.
Uniqueness
What sets this compound apart is its unique combination of functional groups and ring structures. This gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H12Cl2N2O3S2 |
|---|---|
分子量 |
379.3 g/mol |
IUPAC名 |
N-[3-(2,3-dichlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C13H12Cl2N2O3S2/c1-7(18)16-13-17(9-4-2-3-8(14)12(9)15)10-5-22(19,20)6-11(10)21-13/h2-4,10-11H,5-6H2,1H3 |
InChIキー |
PIQTZBRVMRXRRX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2Z)-5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-3-methylbutanamide](/img/structure/B15110436.png)
![2-[(5Z)-5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B15110437.png)
![2-chloro-N-[[(2-chloroacetyl)amino]-phenyl-methyl]acetamide](/img/structure/B15110444.png)
![N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B15110457.png)
![4-bromo-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B15110459.png)
![7-(1H-benzimidazol-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B15110460.png)
![2-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B15110461.png)
![[(3-Butoxy-4-chlorophenyl)sulfonyl]dimethylamine](/img/structure/B15110464.png)
![2-{(5Z)-2,4-dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B15110469.png)



![4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B15110500.png)
